2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate
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Overview
Description
2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H8F6O4S. It is known for its unique structure, which includes a trifluoromethyl group and an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can act as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, using an alkoxide nucleophile can result in the formation of an ether, while using an amine can lead to the formation of an amine derivative .
Scientific Research Applications
2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to introduce fluorine atoms into biological molecules.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The presence of the trifluoromethyl group and oxolane ring also influences the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoromethanesulfonate: Similar in structure but with an ethyl group instead of the oxolane ring.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoroethyl group instead of the oxolane ring.
Uniqueness
2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl group and the oxolane ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these structural features are advantageous .
Properties
IUPAC Name |
[2,2,2-trifluoro-1-(oxolan-3-yl)ethyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-1-2-16-3-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELMKIPWFZXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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